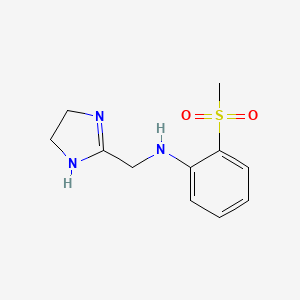
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline
Vue d'ensemble
Description
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanamine group at the 2-position of the imidazole ring, and a 2-(methylsulfonyl)phenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline typically involves the reaction of an imidazole derivative with a suitable amine and a sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Another imidazole derivative with a phenylmethyl group.
2-Phenyl-4,5-imidazole dicarboxylate: Contains a phenyl group and two carboxylate groups.
1H-benzo[d]imidazol-2-yl(phenyl)methanone: Features a benzoimidazole ring with a phenyl group and a methanone group
Uniqueness
N-((4,5-dihydro-1H-imidazol-2-yl)methyl)-2-(methylsulfonyl)aniline is unique due to the presence of both a methanamine group and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
305809-45-4 |
|---|---|
Formule moléculaire |
C11H15N3O2S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2-methylsulfonylaniline |
InChI |
InChI=1S/C11H15N3O2S/c1-17(15,16)10-5-3-2-4-9(10)14-8-11-12-6-7-13-11/h2-5,14H,6-8H2,1H3,(H,12,13) |
Clé InChI |
MCTRZCCYVQDHLM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1NCC2=NCCN2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













